molecular formula C19H17N5OS2 B2717641 2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904220-12-7

2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2717641
CAS No.: 1904220-12-7
M. Wt: 395.5
InChI Key: SCZRARANVXDDDK-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with similar structures have demonstrated pronounced antimicrobial activity. For instance, derivatives of thienopyrimidine, a structurally related compound, have exhibited significant antimicrobial effects. Such derivatives were synthesized through reactions involving heteroaromatic o-aminonitrile, indicating their potential in creating new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, pyridazin-3-yl and triazolo[4,3-b]pyridazin-3-yl derivatives have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, showing potential in agricultural applications (Fadda et al., 2017).

Antiproliferative Activity

The synthesis of a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives has led to compounds that inhibit the proliferation of endothelial and tumor cells. This suggests a potential application in cancer research, particularly in the development of antiproliferative agents (Ilić et al., 2011).

Synthesis of Novel Heterocycles

The ability to incorporate thiophene and pyridazin moieties into new heterocyclic compounds opens up avenues for creating novel materials with potential applications in electronics, photonics, and drug design. The synthesis of new pyridine, pyrazole, and triazolopyridine derivatives, for example, has been explored for their antimicrobial and antioxidant activities (Flefel et al., 2018).

Antiviral Activity

Additionally, benzamide-based heterocycles have shown remarkable activity against avian influenza virus, highlighting the potential for developing new antiviral compounds. This demonstrates the relevance of such structures in addressing global health challenges, such as pandemic influenza strains (Hebishy et al., 2020).

Cardiovascular Applications

Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has identified compounds with significant coronary vasodilating and antihypertensive activities. This indicates potential applications in the development of new cardiovascular drugs (Sato et al., 1980).

Properties

IUPAC Name

2-ethylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-2-27-16-6-4-3-5-14(16)19(25)20-11-18-22-21-17-8-7-15(23-24(17)18)13-9-10-26-12-13/h3-10,12H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZRARANVXDDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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